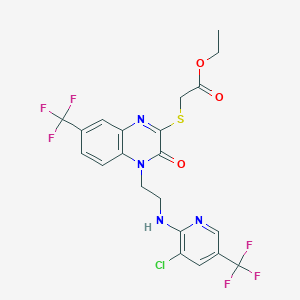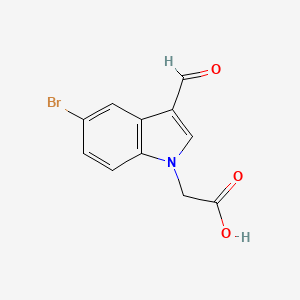![molecular formula C13H9FN2O B2634337 6-[(3-氟苯基)甲氧基]吡啶-3-腈 CAS No. 2202461-99-0](/img/structure/B2634337.png)
6-[(3-氟苯基)甲氧基]吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile” is a complex organic molecule that contains a pyridine ring, a fluorophenyl group, a methoxy group, and a carbonitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the pyridine ring. The electron-withdrawing nature of the fluorine atom and the carbonitrile group could potentially influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorophenyl group, the methoxy group, and the carbonitrile group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its functional groups. For example, the presence of the fluorine atom could enhance its lipophilicity, potentially influencing its solubility and stability .科学研究应用
Antimicrobial and Antiviral Activities
Pyridine compounds, such as “6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . These compounds can interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Properties
Pyridine compounds have also been recognized for their antitumor properties . The specific geometry of the key molecule, which is determined by the presence of the pyridine nucleus and other organic groups, can interact with specific proteins and potentially inhibit tumor growth .
Analgesic Properties
These compounds have been associated with analgesic properties . They could potentially be used in the development of new pain relief medications .
Anti-inflammatory Properties
Pyridine compounds have been noted for their anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases .
Antioxidant Properties
These compounds have been associated with antioxidant properties . They could potentially be used in the prevention of diseases caused by oxidative stress .
Anti-Alzheimer’s Properties
Pyridine compounds have been recognized for their potential anti-Alzheimer’s properties . They could potentially be used in the development of new treatments for Alzheimer’s disease .
Anti-ulcer Properties
These compounds have been associated with anti-ulcer properties . They could potentially be used in the treatment of various types of ulcers .
Antidiabetic Properties
Pyridine compounds have been noted for their antidiabetic properties . They could potentially be used in the development of new treatments for diabetes .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6-[(3-fluorophenyl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-12-3-1-2-10(6-12)9-17-13-5-4-11(7-15)8-16-13/h1-6,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSZULPQJFEXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2634257.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2634259.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2634260.png)

![N-[(1-Aminocyclohexyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2634262.png)
![N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634263.png)




![5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B2634268.png)
![3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2634273.png)
![1-(4-chlorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2634274.png)
![3-[(3S,4R)-3-Cyano-4-phenylpyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2634276.png)